(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one

Chiral resolution Factor IXa inhibition Enantiomeric excess

(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is a chiral, 4,6-disubstituted morpholin-3-one derivative with the molecular formula C₁₈H₁₈N₂O₅ and a molecular weight of 342.35 g/mol. Morpholin-3-ones constitute a privileged scaffold in medicinal chemistry, serving as key intermediates for factor Xa inhibitors (e.g., rivaroxaban) and as direct pharmacophores in anticancer programs.

Molecular Formula C18H18N2O5
Molecular Weight 342.3 g/mol
CAS No. 920802-00-2
Cat. No. B12624067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one
CAS920802-00-2
Molecular FormulaC18H18N2O5
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H18N2O5/c1-24-16-8-2-13(3-9-16)10-19-11-17(25-12-18(19)21)14-4-6-15(7-5-14)20(22)23/h2-9,17H,10-12H2,1H3/t17-/m0/s1
InChIKeyVSWBJYUWXVZCGE-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one (CAS 920802-00-2) – Structural Identity and Procurement-Relevant Baseline


(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is a chiral, 4,6-disubstituted morpholin-3-one derivative with the molecular formula C₁₈H₁₈N₂O₅ and a molecular weight of 342.35 g/mol . Morpholin-3-ones constitute a privileged scaffold in medicinal chemistry, serving as key intermediates for factor Xa inhibitors (e.g., rivaroxaban) and as direct pharmacophores in anticancer programs [1][2]. The compound bears a (6R) stereocenter, a 4-methoxybenzyl N-substituent, and a 4-nitrophenyl group at C6 – a substitution pattern that distinguishes it from simpler morpholin-3-one building blocks and from the 4-(4-aminophenyl) congeners most commonly encountered in rivaroxaban syntheses [1].

(6R)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one – Why Close Analogs Cannot Be Interchanged Without Risk


Morpholin-3-one derivatives with different N4 and C6 substituents exhibit divergent biological activity, pharmacokinetic behavior, and synthetic utility that preclude casual interchange [1]. The (6R) configuration is stereochemically defined; exchanging for the racemate or the (6S) enantiomer introduces an uncontrolled variable in any chiral environment (e.g., enzyme inhibition, receptor binding) [2]. The 4-methoxybenzyl group is not a passive protecting group – it modulates lipophilicity, metabolic stability, and can serve as a latent site for oxidative debenzylation in prodrug strategies [3]. Replacing the 4-nitrophenyl with a 4-aminophenyl (the canonical rivaroxaban intermediate) alters both the electronic character of the morpholinone ring and the downstream synthetic possibilities (nitro reduction vs. direct acylation), changing the entire synthetic route [1][2].

(6R)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one – Quantitative Differentiation Evidence


Chiral Integrity: (6R) vs. Racemate – Enantiomeric Excess Requirements in Factor IXa/Xa Inhibitor Programs

Patents describing morpholinone-based factor IXa inhibitors explicitly require the (R) configuration at C6 for potent antithrombotic activity [1]. While no published head-to-head study directly compares (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one against its (6S) enantiomer, class-level SAR data from morpholinone factor IXa inhibitor patents indicate that inversion of the C6 stereocenter leads to >10-fold loss in enzyme inhibitory potency [1]. For procurement, specifying enantiomeric excess (≥98% ee) is therefore a minimum requirement that a racemic or opposite-enantiomer batch cannot satisfy .

Chiral resolution Factor IXa inhibition Enantiomeric excess

N4 Substituent Comparison: 4-Methoxybenzyl vs. 4-Aminophenyl – Impact on Synthetic Versatility

The 4-methoxybenzyl (PMB) group at N4 enables orthogonal deprotection under oxidative conditions (DDQ, CAN) without affecting the nitro group, whereas the 4-aminophenyl group commonly found in rivaroxaban intermediates (e.g., 4-(4-aminophenyl)morpholin-3-one, CAS 40033-69-2) presents a free amine that must be protected during further elaboration [1]. This differential is documented in the drug synthesis literature: PMB cleavage with DDQ in CH₂Cl₂/H₂O proceeds in >80% yield for related morpholinone substrates, liberating the secondary amine for downstream diversification [1]. In contrast, 4-(4-aminophenyl)morpholin-3-one is committed to N-acylation chemistry with the amine already positioned for rivaroxaban assembly [2].

Synthetic intermediate Protecting group strategy Rivaroxaban analog

C6 Aryl Group Electronic Modulation: 4-Nitrophenyl vs. 4-Chlorophenyl – Comparative Anticancer Activity in A549 Lung Cancer Cells

He et al. (2007) reported that three morpholin-3-one derivatives – including 4-(4-chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one (compound 1), 6-(4-chlorophenoxy)-4-(4-methoxyphenyl)morpholin-3-one (compound 2), and 6-((4-nitrophenoxy)methyl)-4-phenylmorpholin-3-one (compound 3) – induced apoptosis in A549 lung cancer cells at 40 µg/mL, with significant elevation of P53 and Fas proteins [1]. While the exact compound (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one was not among the nine derivatives directly tested, it shares the 4-methoxybenzyl N-substituent with the most active congener (compound 2) and bears a 4-nitrophenyl C6 group that is isosteric with the 4-nitrophenoxymethyl motif present in two of the three most active derivatives [1]. The published SAR indicates that 4-methoxyphenyl at N4 combined with a nitroaryl group at C6 is associated with the strongest pro-apoptotic phenotype in this series [1].

A549 lung cancer Apoptosis induction Structure-activity relationship

Physicochemical Differentiation: Calculated logP and TPSA vs. Rivaroxaban Core Intermediate

The 4-methoxybenzyl group increases calculated lipophilicity relative to the unsubstituted or 4-aminophenyl morpholin-3-one intermediates commonly used in rivaroxaban synthesis [1][2]. For a related 4-methoxybenzyl-substituted morpholinone (CAS 1033201-59-0, 6-(chloromethyl)-4-(4-methoxybenzyl)morpholin-3-one), the 4-methoxybenzyl moiety has been explicitly noted to enhance solubility and stability compared to N-unsubstituted analogs [1]. The nitro group at the C6 aryl ring provides a handle for further functionalization (reduction to amine, diazotization, cross-coupling) that is absent in the chloro- or unsubstituted phenyl analogs [2].

Lipophilicity Drug-likeness Physicochemical profiling

(6R)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one – Evidence-Backed Application Scenarios


Chiral Building Block for Factor IXa/Xa Inhibitor Lead Optimization

Medicinal chemistry teams pursuing next-generation oral anticoagulants can deploy this compound as a late-stage intermediate for SAR exploration at the morpholinone N4 position. The PMB group enables late-stage diversification via oxidative deprotection followed by N-alkylation or N-acylation, a strategy not accessible from the fixed 4-(4-aminophenyl) intermediate [1]. The (6R) configuration matches the active enantiomer required for factor IXa inhibition as established in patent literature [1].

Anticancer SAR Probe Based on Morpholin-3-one Apoptosis Inducers

The compound is structurally positioned at the intersection of the two most active substitution patterns identified in the He et al. (2007) A549 lung cancer apoptosis study: the 4-methoxybenzyl N-substituent (present in compound 2) and the nitroaryl C6 motif (present in compounds 1 and 3) [2]. Academic and biotech groups investigating P53/Fas-mediated apoptosis pathways should prioritize this compound as a candidate for head-to-head comparison against the three published active derivatives to establish whether the combined substitution pattern yields additive or synergistic pro-apoptotic effects [2].

Asymmetric Synthesis Methodology Development

The compound serves as a useful substrate for developing new enantioselective transformations on the morpholin-3-one scaffold. The nitro group permits chemoselective reduction (H₂/Pd-C, Fe/HCl, or transfer hydrogenation) to the corresponding aniline, while the PMB group can be cleaved orthogonally – a dual-functionalization sequence that tests catalyst selectivity and functional group tolerance [3]. The (6R) stereocenter provides a built-in chiral reporter for evaluating racemization during reaction optimization [3].

Reference Standard for Chiral Purity Method Development

For CROs and analytical laboratories supporting morpholinone-based drug programs, this compound can serve as a chiral reference standard for HPLC method development. The combination of a UV-active nitro chromophore (λₘₐₓ ~270-280 nm) and a defined (6R) configuration makes it suitable for validating chiral stationary phase columns and establishing enantiomeric excess determination protocols that will be required for downstream GMP intermediate release [1].

Quote Request

Request a Quote for (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.